molecular formula C18H17N3O3 B2493235 Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-50-3

Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2493235
CAS No.: 1421509-50-3
M. Wt: 323.352
InChI Key: LCDAXJLBIMGJMH-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrazine moiety, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the microwave-assisted synthesis, which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions to achieve high efficiency and scalability while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents .

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new drugs. Its diverse biological activities and potential therapeutic applications make it a candidate for further research and development in the pharmaceutical industry .

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and piperidine-containing molecules. Examples include:

Uniqueness

Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of a benzofuran ring, a pyrazine moiety, and a piperidine ring.

Properties

IUPAC Name

1-benzofuran-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(16-11-13-3-1-2-4-15(13)24-16)21-9-5-14(6-10-21)23-17-12-19-7-8-20-17/h1-4,7-8,11-12,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDAXJLBIMGJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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